Product packaging for D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE(Cat. No.:CAS No. 129521-67-1)

D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE

Cat. No.: B1147539
CAS No.: 129521-67-1
M. Wt: 215.63
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucosamine-(6-3H(N)) Hydrochloride is a tritium-labeled amino sugar supplied as the hydrochloride salt, with the specific molecular formula C6H13TClNO5 and a molecular weight of 217.640 g/mol . It is designed for use in biochemical research to trace and quantify metabolic pathways. As a labeled analog of glucosamine, a natural precursor in the hexosamine biosynthesis pathway, this compound is integral to the synthesis of glycosylated proteins and lipids . It serves as a critical building block for glycosaminoglycans (GAGs), hyaluronic acid, and keratan sulfate, which are essential components of joint cartilage and the extracellular matrix . The primary research value of this radiolabeled compound lies in its application in metabolic tracing studies. Researchers can utilize it to investigate the biosynthesis, turnover, and catabolism of proteoglycans in models of cartilage health and disease, such as osteoarthritis . It is particularly valuable for pharmacokinetic studies, allowing for the precise tracking of absorption, distribution, and clearance. Evidence suggests that glucosamine may exert effects beyond being a mere building block, including modulating inflammatory responses by reducing interleukin-1 (IL-1) stimulated production of catabolic enzymes and inflammatory markers like prostaglandin E2 . Key Specifications: • CAS Number: 129521-67-1 • Molecular Formula: C6H13TClNO5 • Molecular Weight: 217.640 g/mol • Synonym: 2-Amino-2-deoxy-D-(C-H)glucose hydrochloride (1:1) This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for personal use. It is a valuable tool for advancing scientific knowledge in carbohydrate biochemistry, musculoskeletal research, and cellular metabolism.

Properties

CAS No.

129521-67-1

Molecular Formula

C6H13N1O5

Molecular Weight

215.63

Origin of Product

United States

Synthesis and Radiochemical Characterization

Chemical Synthesis Methodologies for D-Glucosamine Hydrochloride Derivatives

The foundational synthesis of D-glucosamine hydrochloride is typically achieved through the acid hydrolysis of chitin (B13524), a biopolymer found in crustacean exoskeletons. nih.govorgsyn.orggoogle.com This process involves digesting finely ground chitin with concentrated hydrochloric acid, often at elevated temperatures (e.g., on a boiling water bath for approximately 2.5 hours). nih.govorgsyn.orggoogle.com Following hydrolysis, the mixture is typically decolorized with activated charcoal, filtered, and concentrated under reduced pressure to crystallize the D-glucosamine hydrochloride product. nih.govgoogle.com The crude product is then washed with solvents like ethanol (B145695) to remove impurities. google.com

From this basic D-glucosamine hydrochloride structure, various derivatives can be synthesized. A common modification is N-acylation to produce compounds such as N-acetyl-D-glucosamine. One effective method involves suspending D-glucosamine hydrochloride in methanol (B129727) and treating it with an equivalent amount of sodium methoxide. scispace.com This liberates the free D-glucosamine into a supersaturated solution, after which an acid anhydride (B1165640) (e.g., acetic anhydride) is added at room temperature to yield the N-acyl derivative. scispace.comnih.gov This general approach can be used with various fatty acid anhydrides to create a series of N-acyl derivatives. nih.gov Other strategies involve protecting the amine group with an aldehyde before adding acyl groups to the alcohol positions, followed by deprotection. orgsyn.org

Regioselective Tritium (B154650) Labeling Strategies at Position 6

Introducing a tritium (³H) atom specifically at the C-6 position of D-glucosamine requires a regioselective labeling strategy. While direct synthesis pathways for D-Glucosamine-(6-3H(N)) Hydrochloride are not extensively detailed in readily available literature, established principles of tritium labeling for complex organic molecules can be applied.

The most prominent methods involve metal-catalyzed hydrogen isotope exchange (HIE). nih.govresearchgate.netacs.org These reactions use a tritium source, such as tritium gas (T₂) or tritiated water (³H₂O), and a transition metal catalyst, often based on iridium, rhodium, or palladium. nih.govdtu.dkyoutube.com The selectivity of the exchange can be directed by functional groups within the substrate molecule. nih.gov

For regioselective labeling at a specific, non-activated position like C-6 of glucosamine (B1671600), a common strategy is the catalytic tritiation of an unsaturated precursor. This would involve synthesizing a D-glucosamine derivative that contains a double bond involving the C-6 carbon or a precursor where the C-6 hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide). The precursor is then subjected to catalytic reduction with tritium gas, leading to the incorporation of tritium at the target position. dtu.dk For instance, the synthesis of [6-³H]-1α-hydroxyvitamin D₃ has been successfully achieved via chemical synthesis, demonstrating the feasibility of this targeted approach for other complex molecules. nih.gov

Radiochemical Purification Techniques for this compound

After radiolabeling, the crude product is a mixture containing the desired tritiated compound, unlabeled starting material, and various radiochemical and chemical impurities. Therefore, robust purification is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of radiolabeled compounds. google.comacs.org It offers high resolution to separate the labeled product from closely related impurities. ebi.ac.uk

For glucosamine and its derivatives, methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC can be employed. acs.org The choice of column and mobile phase is critical for achieving optimal separation. For example, a zwitterionic HILIC column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) has been used effectively for glucosamine analysis. scispace.com Other chromatographic methods, such as thin-layer chromatography (TLC), can also be used for purification or to guide the optimization of larger-scale purification systems. google.comacs.org In some initial cleanup steps, techniques like filtration through activated charcoal and precipitation with solvents such as ethanol may be used to remove major impurities before final high-purity chromatographic separation. nih.govgoogle.com

Quality Control and Analytical Verification of Radiochemical Purity and Integrity

Ensuring the quality of the final this compound product is paramount and involves a suite of analytical techniques to confirm its identity, radiochemical purity, and integrity.

The key parameters are radiochemical yield (RCY) and radiochemical purity (RCP). ebi.ac.uk These are often determined using radio-TLC and HPLC systems equipped with a radioactivity detector. google.comacs.orgebi.ac.uk

Radio-TLC provides a rapid assessment of RCY by separating the labeled compound from free tritium and other major impurities. However, it may not effectively separate the desired product from degradation products formed by radiolysis (the breakdown of molecules by radiation). ebi.ac.uk

Radio-HPLC is the gold standard for determining RCP. ebi.ac.uk It provides superior resolution, allowing for the quantification of the intact radiolabeled product separate from any radiolysed impurities. ebi.ac.uk A validated HPLC method will demonstrate linearity, accuracy, and precision over a range of concentrations. scispace.comacs.org

In addition to radiochemical analysis, other tests are performed to confirm the structural integrity of the underlying molecule:

Mass Spectrometry (MS) confirms the correct molecular weight of the non-labeled compound. nih.gov

Infrared Spectroscopy (IR) verifies the presence of key functional groups and provides a fingerprint of the molecule's structure. nih.gov

Optical Rotation confirms the correct stereochemistry (i.e., the D-configuration) of the glucosamine. nih.gov

The combination of these techniques ensures that the final product is the correct chemical entity and possesses high radiochemical purity, making it suitable for its intended research applications.

Metabolic Pathways and Biosynthetic Tracing Studies

Elucidation of the Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for a variety of complex molecules. nih.govnih.gov D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE can enter this pathway directly after phosphorylation, bypassing the initial, rate-limiting step, making it an excellent tool for studying the subsequent reactions and their products. nih.gov

Formation of UDP-N-Acetylglucosamine (UDP-GlcNAc)

Once inside the cell, D-[³H]glucosamine is phosphorylated to D-[³H]glucosamine-6-phosphate. This molecule is then acetylated to form N-acetyl-D-[³H]glucosamine-6-phosphate, which is subsequently converted to N-acetyl-D-[³H]glucosamine-1-phosphate. Finally, a uridylyltransferase catalyzes the reaction of this intermediate with UTP to produce UDP-N-acetyl-D-[³H]glucosamine (UDP-[³H]GlcNAc). frontiersin.orgnih.gov

Studies using D-[³H]glucosamine in cultured human fibroblasts have demonstrated that the radiolabel rapidly accumulates in the intracellular pool of UDP-N-acetylhexosamine. nih.gov In these experiments, over 95% of the acid-soluble radioactivity was found in the UDP-N-acetylhexosamine pool, indicating a highly efficient conversion. nih.gov The equilibration of the radiolabel with this pool, however, takes a considerable amount of time, typically 2-4 hours, suggesting a slow turnover rate for the UDP-N-acetylhexosamine pool itself. nih.gov

Incorporation into Glycosaminoglycans (GAGs) and Proteoglycans)

UDP-GlcNAc is an essential precursor for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are major components of the extracellular matrix and cell surfaces. foodandnutritionresearch.netnih.gov These GAGs are typically attached to core proteins to form proteoglycans. foodandnutritionresearch.netnih.gov

Radiotracing studies with D-[³H]glucosamine have been instrumental in measuring the synthesis of various GAG species. In a study on cultured human skin, D-[³H]glucosamine was used to label and quantify the synthesis of hyaluronic acid, heparan sulfate, dermatan sulfate, and chondroitin (B13769445) 4/6-sulfate in both the epidermis and dermis. nih.gov The results showed that the total incorporation of the radiolabel was 2.5 times higher in the dermis than in the epidermis. nih.gov Hyaluronic acid was the predominantly synthesized GAG in the dermis, while both hyaluronic acid and heparan sulfate were the main products in the epidermis. nih.gov

Tissue LayerHyaluronic AcidHeparan SulfateDermatan SulfateChondroitin 4/6-SulfateHeparin-like GAG
Dermis 61%18%5%10%1%
Epidermis 44%31%8%7%2%
Distribution of D-[³H]glucosamine incorporation into different Glycosaminoglycan (GAG) species in cultured human skin. Data sourced from a study on GAG synthesis. nih.gov

Biosynthesis of Glycolipids and N-Glycosylated Proteins

Beyond GAGs, UDP-[³H]GlcNAc serves as a donor substrate for the glycosylation of lipids and proteins, forming essential structures like glycolipids and N-glycoproteins. nih.govwikipedia.org N-glycosylation involves the attachment of a complex oligosaccharide, initiated by N-acetylglucosamine, to asparagine residues of nascent proteins in the endoplasmic reticulum. researchgate.net

The use of D-[³H]glucosamine has enabled the tracking of this incorporation into various glycoconjugates. In cultured pig skin slices, D-[³H]glucosamine was shown to be incorporated into cell-surface-associated glycoconjugates. nih.gov Analysis revealed that the radiolabel was incorporated into both high-molecular-weight proteoglycans and lower-molecular-weight membrane-bound glycoproteins. nih.gov Similarly, studies in the neuron of Aplysia californica using N-[³H]-acetyl-D-galactosamine (a related amino sugar) demonstrated the synthesis of several major ³H-glycolipids, which were then transported down the axon. jneurosci.org

Cellular Uptake and Intracellular Processing Mechanisms

The utility of this compound as a tracer begins with its entry into the cell and its initial metabolic steps. Understanding these processes is crucial for interpreting the results of biosynthetic studies.

Investigation of Transport Systems and Channels

Glucosamine (B1671600) is taken up by cells primarily through glucose transporter (GLUT) proteins. nih.govyoutube.com Studies have shown that various GLUT isoforms, including GLUT1, GLUT2, and GLUT4, can transport glucosamine, although typically with a lower maximum velocity (Vmax) than for glucose. nih.gov

Interestingly, the affinity (Km) for glucosamine varies between transporter types. For GLUT1 and GLUT4, the affinity for glucosamine is similar to that for glucose. In contrast, GLUT2 exhibits a much higher apparent affinity for glucosamine (Km ≈ 0.8 mM) than for glucose (Km ≈ 17-20 mM), making it a high-affinity glucosamine transporter. nih.gov This suggests that tissues expressing high levels of GLUT2, such as the liver and pancreatic beta-cells, may be particularly efficient at taking up glucosamine from circulation. nih.gov

TransporterSubstrateApparent Affinity (Km)
GLUT2 Glucosamine~0.8 mM
GLUT2 Glucose~17-20 mM
GLUT1 GlucosamineSimilar to Glucose
GLUT4 GlucosamineSimilar to Glucose
Comparison of substrate affinities for various Glucose Transporters (GLUTs). Data from studies on transporter kinetics. nih.gov

Intracellular Phosphorylation and Subsequent Metabolites

Upon entering the cell, glucosamine is rapidly phosphorylated by hexokinase to form glucosamine-6-phosphate. nih.govnih.gov This initial step is critical as it traps the molecule inside the cell and commits it to further metabolism within the hexosamine biosynthetic pathway. nih.gov This phosphorylation is an energy-dependent process that consumes ATP. acs.org

The D-[³H]glucosamine-6-phosphate is the first key intracellular metabolite, which then enters the HBP to be converted into UDP-[³H]GlcNAc, as detailed previously. frontiersin.org Isotope-tracing experiments confirm that the vast majority of supplemented glucosamine is funneled into the HBP, leading to a significant increase in the synthesis of UDP-GlcNAc. nih.gov This efficient conversion and commitment to the pathway underscore the value of this compound as a specific tracer for studying the synthesis of complex carbohydrates. nih.gov

In Vitro and Ex Vivo Metabolic Profiling

In vitro and ex vivo studies utilizing this compound provide a controlled environment to dissect the intricate steps of its metabolism. These studies, often employing cell cultures such as human articular chondrocytes, allow for the precise measurement of radiolabeled compounds as they traverse the hexosamine biosynthesis pathway (HBP).

Identification and Quantification of Radiolabeled Metabolites

Upon cellular uptake, this compound is primarily metabolized through the hexosamine biosynthesis pathway (HBP). The tritium (B154650) label on the 6th carbon of the glucosamine molecule allows for the tracking of its conversion into downstream metabolites. The principal radiolabeled metabolites identified in in vitro systems include:

D-Glucosamine-6-phosphate-(6-3H(N)) : The initial phosphorylation of D-glucosamine is catalyzed by hexokinase.

N-Acetyl-D-glucosamine-6-phosphate-(6-3H(N)) : Following phosphorylation, glucosamine-6-phosphate is acetylated by glucosamine-6-phosphate N-acetyltransferase (GNPNAT).

UDP-N-acetyl-D-glucosamine-(6-3H(N)) : This is the final product of the HBP and serves as a crucial precursor for the synthesis of glycoproteins, proteoglycans, and other complex carbohydrates.

Quantitative analysis in cultured cells, such as human articular chondrocytes, reveals the distribution of the radiolabel among these key metabolites. While specific percentages can vary depending on cell type and experimental conditions, a significant portion of the internalized [3H]glucosamine is converted to UDP-N-acetylglucosamine nih.gov. Studies have shown that chondrocytes actively import and metabolize D-glucosamine, and this process is time-dependent nih.gov.

The table below summarizes the typical distribution of radiolabeled metabolites of this compound in an in vitro cell culture system.

MetabolitePercentage of Total Intracellular Radioactivity
D-Glucosamine-(6-3H(N)) (unmetabolized)Variable
D-Glucosamine-6-phosphate-(6-3H(N))Intermediate levels
N-Acetyl-D-glucosamine-6-phosphate-(6-3H(N))Intermediate levels
UDP-N-acetyl-D-glucosamine-(6-3H(N))Major intracellular metabolite
Macromolecules (e.g., proteoglycans)Significant incorporation over time

Note: The exact percentages can fluctuate based on experimental parameters such as incubation time, substrate concentration, and cell type.

Enzyme Kinetics and Regulation within Glucosamine Metabolism

The metabolic flux of D-glucosamine through the HBP is governed by the kinetic properties of several key enzymes. Understanding these kinetics is crucial for comprehending the regulation of this pathway.

Hexokinase: The initial and often rate-limiting step in glucosamine metabolism is its phosphorylation. Hexokinases, which primarily phosphorylate glucose, can also utilize D-glucosamine as a substrate, albeit with different affinities. Hexokinases I and II exhibit Michaelis-Menten kinetics wikipedia.org. The affinity of hexokinase for glucosamine is generally lower than for glucose.

Glucosamine-6-phosphate N-acetyltransferase (GNPNAT): This enzyme catalyzes the acetylation of glucosamine-6-phosphate. It is a key regulatory point in the HBP.

UDP-N-acetylglucosamine Pyrophosphorylase (UAP1/AGX1): This enzyme catalyzes the final step in the synthesis of UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP nih.govacs.org.

The table below presents a summary of the kinetic parameters for the key enzymes involved in the metabolism of D-glucosamine.

EnzymeSubstrate(s)KmVmaxSource Organism/Tissue
Hexokinase I/IID-Glucosamine~0.1-1 mMLower than for glucoseMammalian tissues
Glucosamine-6-phosphate N-acetyltransferase (GNPNAT)Glucosamine-6-phosphate, Acetyl-CoAµM range-Human
UDP-N-acetylglucosamine Pyrophosphorylase (UAP1)N-acetylglucosamine-1-phosphate, UTPµM range-Human, Aspergillus fumigatus nih.gov

Note: Kinetic parameters can vary depending on the specific isoform of the enzyme, pH, temperature, and the presence of inhibitors or activators.

Advanced Analytical and Detection Methodologies in Research

Radiometric Detection Techniques for Tritium (B154650)

The primary method for quantifying tritium (³H), the radioisotope in D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE, relies on detecting the low-energy beta particles it emits upon decay.

Liquid Scintillation Spectrometry

Liquid Scintillation Spectrometry, or Liquid Scintillation Counting (LSC), is the cornerstone for the quantitative measurement of tritium in liquid samples. In this technique, the sample containing the tritiated glucosamine (B1671600) is mixed with a liquid scintillation cocktail. This cocktail contains a solvent (often toluene) and a mixture of fluors (scintillators). The beta particles emitted by the tritium transfer energy to the solvent molecules, which in turn transfer that energy to the fluor molecules. The excited fluors then release this energy as flashes of light (photons).

A photomultiplier tube (PMT) within the liquid scintillation counter detects these light flashes. The instrument registers each flash as a count, and the rate of these counts per minute (CPM) is directly proportional to the amount of tritium in the sample. By using a standard of known tritium activity, the CPM can be converted to disintegrations per minute (DPM), providing an absolute measure of radioactivity. LSC is widely used to measure the incorporation of D-[6-³H]glucosamine into cells, tissues, or isolated macromolecules. nih.gov

Table 1: Illustrative LSC Data for ³H-Glucosamine Incorporation This table represents typical data obtained from an in vitro experiment measuring the uptake of this compound into cultured cells.

Sample GroupMean Counts Per Minute (CPM)Standard DeviationCalculated DPM
Control (No Cells)45± 578
Untreated Cells1,560± 1202,690
Treated Cells8,750± 45015,086

Autoradiography and Phosphor Imaging Systems

Autoradiography provides a means to visualize the spatial distribution of tritium-labeled compounds within biological specimens. After introducing this compound to an organism or cell culture, tissue samples are prepared, sectioned, and placed in direct contact with a photographic emulsion or film. researchgate.netresearchgate.net The beta particles emitted from the incorporated tritium expose the silver halide crystals in the emulsion directly above the location of the radiolabel. After an exposure period, the film is developed, revealing a pattern of silver grains that maps the precise location of the tritiated compound. This has been used to study the metabolism of joint cartilage and the development of neonatal endometrium by tracking the incorporation of ³H-glucosamine. nih.govoup.com

Phosphor Imaging Systems represent a more modern, filmless alternative to traditional autoradiography. nih.gov Instead of film, a phosphor storage screen is exposed to the radiolabeled sample. These screens are coated with a phosphor material (e.g., BaFBr:Eu²⁺) that absorbs the energy from the beta particles and stores it as a latent image. oup.com A laser scanner then reads the screen, releasing the stored energy as light, which is detected by a photomultiplier tube to generate a high-resolution digital image. Phosphor imagers offer a wider dynamic range, higher sensitivity, and faster results compared to conventional film autoradiography. nih.gov

Chromatographic Separation Techniques for Labeled Species

Following administration, this compound is often metabolized and incorporated into larger, more complex molecules such as glycoproteins and glycosaminoglycans. nih.gov Chromatographic techniques are essential for separating the parent compound from its various radiolabeled metabolites.

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures. For analyzing tritiated glucosamine and its metabolites, a reversed-phase HPLC (RP-HPLC) method is often employed. nih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds, such as glucosamine itself, elute earlier, while less polar metabolites are retained longer.

To specifically detect the radiolabeled components eluting from the HPLC column, an in-line radiometric detector is used. This detector contains a flow cell packed with a solid scintillant. As the ³H-labeled molecules pass through the flow cell, they emit beta particles that cause the scintillant to produce light, which is then measured. This provides a real-time chromatogram of the radioactivity, allowing for the quantification of each labeled species separated by the column. hres.ca In some cases, derivatization of glucosamine with a UV-active compound like phenylisothiocyanate (PITC) is performed prior to HPLC to facilitate detection by standard UV detectors, though this is separate from direct radiometric detection. nih.gov

Table 2: Representative HPLC-Radiometric Data for ³H-Glucosamine Metabolite Analysis This table illustrates a hypothetical separation of ³H-Glucosamine from its metabolites in a cell extract.

Retention Time (min)Peak IdentityRadioactivity (DPM)% of Total Radioactivity
4.2³H-Glucosamine12,50025%
8.1Metabolite A (e.g., ³H-UDP-GlcNAc)28,00056%
15.5Metabolite B (e.g., ³H-Glycoprotein)9,50019%

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode particularly well-suited for highly polar compounds that are poorly retained in reversed-phase HPLC. nih.govresearchgate.net HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a smaller amount of aqueous buffer. nih.govmdpi.com

This technique is ideal for separating polar analytes like sugars, glycopeptides, and other glucosamine derivatives. researchgate.netnih.gov In HILIC, a water-rich layer forms on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More hydrophilic compounds are more strongly retained. nih.gov HILIC provides an orthogonal separation mechanism to RP-HPLC and is highly compatible with mass spectrometry (MS) detection due to the high volatility of the mobile phase. nih.govscience.gov This makes the HILIC-MS combination a powerful method for both separating and identifying tritiated glucosamine metabolites. mdpi.com

Spectroscopic Approaches for Structural Elucidation of Labeled Compounds

While radiometric methods detect the presence and quantity of the tritium label, spectroscopic techniques are used to confirm the structural integrity of the parent compound and to identify its metabolites. Given that this compound is used as a tracer, the primary spectroscopic concern is often to confirm the position of the tritium label and ensure the labeled molecule is chemically identical to the unlabeled standard, aside from the isotopic substitution.

Tritium Nuclear Magnetic Resonance (³H-NMR) spectroscopy is a direct and powerful method for determining the specific location of tritium atoms within a molecule. nih.gov Since tritium (³H) has a nuclear spin of ½, it is NMR-active. The chemical shifts in a ³H-NMR spectrum are nearly identical to those in a proton (¹H) NMR spectrum, allowing for unambiguous assignment of the label's position by comparing the two spectra. nih.gov This technique is crucial for quality control during the synthesis of the radiolabeled compound to verify that the tritium is located at the intended C-6 position.

Mass Spectrometry (MS) is used to confirm the molecular weight of the labeled compound and its metabolites. The mass of this compound will be higher than its unlabeled counterpart by approximately 2 atomic mass units (as ³H has a mass of ~3 amu versus ~1 amu for ¹H). MS, especially when coupled with HPLC or HILIC (LC-MS), is invaluable for identifying metabolites by providing accurate mass information, which can be used to deduce their chemical formula and structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level. unina.it In the context of isotopically labeled compounds such as this compound, NMR spectroscopy serves as a crucial tool for isotopic tracing, allowing researchers to follow the metabolic fate of the molecule and to probe specific molecular interactions. nih.govmdpi.com

Isotopic tracing with tritium (³H), a radioactive isotope of hydrogen, is particularly advantageous due to the high specific activity that can be achieved, which is approximately 500 times greater than that of carbon-14. mdpi.com The tritium nucleus, also known as a triton, is NMR-active (spin I=1/2) and its presence can be directly detected. A significant feature of ³H NMR is that the chemical shifts are nearly identical to those of protons (¹H). mdpi.com This allows for the unambiguous assignment of the tritium label's position by comparing the ³H NMR spectrum with the well-established ¹H NMR spectrum of the unlabeled compound. mdpi.com

For this compound, the tritium label is located at the 6-position of the glucosamine ring. In solution, D-glucosamine hydrochloride exists as an equilibrium mixture of two anomers, the α-anomer and the β-anomer, along with a small amount of the open-chain form. researchgate.net Each anomer gives rise to a distinct set of signals in the NMR spectrum. The signals for the protons (and thus the expected signals for the tritium) attached to the carbon backbone of glucosamine typically appear in the 3.0-4.0 ppm range of the NMR spectrum. researchgate.net The anomeric proton signals are found further downfield, at approximately 5.3 ppm for the α-anomer and 4.8 ppm for the β-anomer in D₂O. nih.gov

Detailed Research Findings

Research utilizing tritium-labeled glucosamine derivatives has provided significant insights into reaction mechanisms. For instance, studies on the hydrolysis of glycopyranosides of N-acetyl-D-glucosamine have employed secondary tritium isotope effects to investigate the nature of the transition state during the reaction. caltech.edu The magnitude of the observed isotope effect helps to elucidate whether the mechanism proceeds through a carbonium ion intermediate or involves nucleophilic participation from a neighboring group. caltech.edu

In a typical isotopic tracing experiment using this compound, the compound would be introduced into a biological system. After a period of incubation, the components of the system would be extracted and analyzed by ³H NMR. The presence of the characteristic tritium signal corresponding to the C6 position would allow researchers to track the incorporation of the glucosamine moiety into larger biomolecules, such as glycoproteins or glycosaminoglycans. Furthermore, changes in the chemical shift of the tritium signal could provide information about its local environment, indicating binding events or conformational changes. nih.gov

The table below presents the expected ³H NMR chemical shifts for this compound, inferred from published ¹H NMR data. The exact chemical shift values can vary slightly depending on the solvent, temperature, and pH.

Interactive Data Table: Expected ³H NMR Chemical Shifts for this compound in D₂O

AnomerAssignmentExpected ³H Chemical Shift (ppm)
α-AnomerH-6~3.7-3.9
β-AnomerH-6~3.7-3.9
α-AnomerH-1 (Anomeric)~5.3
β-AnomerH-1 (Anomeric)~4.8
Other Ring ProtonsH-2, H-3, H-4, H-5~3.2-4.0

Note: The chemical shifts for tritium (³H) are expected to be nearly identical to those of protons (¹H). The data is based on typical ¹H NMR chemical shifts for D-glucosamine hydrochloride in D₂O. The H-6 protons of both anomers often appear in a similar region of the spectrum.

Applications in Specific Biochemical and Cellular Research Models

Probing Glycobiology and Complex Carbohydrate Metabolism

As a fundamental precursor in the hexosamine biosynthetic pathway, D-glucosamine is essential for the synthesis of numerous glycoconjugates. sigmaaldrich.com The radiolabeled form, D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE, enables researchers to meticulously follow the metabolic fate of glucosamine (B1671600) as it is integrated into glycoproteins, glycolipids, and glycosaminoglycans.

Studies on Glycoprotein (B1211001) and Glycolipid Turnover

The incorporation of D-[³H]glucosamine is a well-established method for studying the synthesis and turnover of glycoproteins and glycolipids. Once inside the cell, glucosamine is converted into UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for glycosylation reactions. nih.gov By tracing the radioactivity, researchers can quantify the rate of synthesis and degradation of these essential molecules.

Studies using cultured pig skin slices have demonstrated through electron microscope autoradiography that D-[³H]glucosamine is incorporated into cell-surface-associated glycoconjugates. nih.gov Analysis of the solubilized membrane fractions revealed that the radioactivity was present in a major heterogeneous peak of glycoproteins with molecular weights ranging from 70,000 to 150,000 Daltons. nih.gov Similarly, research on mung bean seedlings showed that radioactivity from D-glucosamine-¹⁴C was incorporated into multiple polypeptide components and a significant lipid fraction across various membrane preparations, confirming that glycoproteins and glycolipids containing amino sugars are normal constituents of cellular membranes. nih.gov These studies underscore the utility of radiolabeled glucosamine in identifying and characterizing the dynamic turnover of glycoconjugates in different biological systems.

Investigation of Glycosaminoglycan Structure and Function

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units, one of which is an amino sugar like N-acetyl-D-glucosamine. nih.govwikipedia.org GAGs, such as heparan sulfate, chondroitin (B13769445) sulfate, and hyaluronic acid, are major components of the extracellular matrix and play crucial roles in cell signaling, tissue structure, and development. unime.itmdpi.com

This compound is an indispensable tool for elucidating the biosynthesis and structure of GAGs. As a direct precursor for the N-acetyl-D-glucosamine units within GAG chains, its radiolabel allows for the metabolic labeling of these complex polysaccharides. nih.govresearchgate.net Research has confirmed that D-[³H]glucosamine is incorporated into high-molecular-weight material that also labels with ³⁵SO₄²⁻, a marker for sulfated GAGs. nih.gov This co-labeling demonstrates the successful synthesis of proteoglycans, which consist of a core protein with one or more covalently attached GAG chains. mdpi.com The entire process, apart from hyaluronic acid synthesis, occurs within the Golgi apparatus, where the polysaccharide chains are built upon a core protein synthesized in the endoplasmic reticulum. wikipedia.orgunime.it By tracing the incorporation of [³H]glucosamine, scientists can study the complex enzymatic steps of GAG polymerization, sulfation, and epimerization that lead to their vast structural diversity and biological functions. nih.govmdpi.com

Investigating Cellular Signaling Pathways

Beyond its role as a metabolic substrate, glucosamine has been shown to modulate key cellular signaling pathways involved in stress responses, protein synthesis, and cellular homeostasis.

Effects on Hypoxia-Inducible Factor (HIF) Pathways in Cellular Systems

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that allows cells to adapt to low-oxygen environments. nih.govspandidos-publications.com It is composed of an oxygen-regulated α subunit and a stable β subunit. spandidos-publications.com Several studies have demonstrated that glucosamine can downregulate the expression of HIF-1α at the protein level.

In YD-8 human tongue cancer cells, short-term treatment (4 hours) with glucosamine hydrochloride selectively inhibited HIF-1α protein levels without affecting its mRNA levels. nih.govspandidos-publications.com This effect was not mediated by the mTOR signaling pathway or by proteasomal or lysosomal degradation. nih.gov Instead, the downregulation was linked to an interference with the production of citric acid cycle metabolites, as the effect could be reversed by adding citrate (B86180) or 2-oxoglutarate. nih.gov Similarly, in DU145 prostate cancer cells, D-glucosamine caused a decrease in HIF-1α protein expression under both normal and low-oxygen conditions, an effect attributed to the inhibition of HIF-1α protein translation. nih.gov Research in renal proximal tubule cells further suggests that glucosamine can reverse the hypoxia-induced decrease in HIF-1α expression, contributing to cellular protection. nih.gov

Table 1: Effect of Glucosamine on HIF-1α in Different Cell Lines
Cell LineTreatment ConditionEffect on HIF-1αProposed MechanismReference
YD-8 Human Tongue CancerShort-term (4h) Glucosamine-HClDecreased protein levelInterference with citric acid cycle metabolite production nih.govspandidos-publications.com
DU145 Prostate CancerD-GlucosamineDecreased protein expressionInhibition of protein translation nih.gov
Rabbit Renal Proximal TubuleGlucosamine under hypoxiaReversed hypoxia-induced decreaseStimulation of GRP78 and O-GlcNAc modified Sp1 activity nih.gov

Modulation of Protein Translation-Related Processes

Glucosamine has been found to influence protein synthesis by modulating signaling pathways, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov The mTOR protein is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis. nih.gov One of its key downstream targets is the p70S6 kinase (p70S6K), which, upon phosphorylation, promotes the translation of proteins. nih.gov

Studies have shown that glucosamine can inhibit the phosphorylation of p70S6K and its substrate, the ribosomal protein S6. nih.gov This inhibitory effect on the mTOR/p70S6K axis is a proposed mechanism for how glucosamine reduces the translation of specific proteins, such as HIF-1α. nih.gov In skeletal muscle cells, glucosamine has been shown to increase the expression of Fibroblast growth factor 21 (FGF21) through the activation of the Akt-mTOR-p70S6K signaling pathway, which in turn triggers an endoplasmic reticulum stress response. endocrine-abstracts.org This indicates that glucosamine's modulation of mTOR-related processes can be complex and cell-type dependent.

Induction of Autophagy in Various Cell Lines

Autophagy is a fundamental cellular process for degrading and recycling cytosolic components, including damaged organelles and long-lived proteins. dsmc.or.kr This process is crucial for maintaining cellular homeostasis. nih.gov Numerous studies have established that glucosamine is an effective activator of autophagy in a wide range of cell types.

Glucosamine induces autophagy in human chondrocytes, which is demonstrated by an increase in the conversion of LC3-I to LC3-II (a key marker of autophagosome formation) and an increase in LC3 turnover. nih.govnih.gov This activation is associated with the inhibition of the Akt/FoxO/mTOR signaling pathway. nih.govnih.gov In other cell lines, such as HeLa and COS7, glucosamine has been found to induce autophagy through an mTOR-independent pathway. researchgate.netnih.gov In human glioma cancer cells, glucosamine-induced autophagy is linked to the stimulation of endoplasmic reticulum (ER) stress. nih.gov This induction of autophagy can lead to autophagic cell death in some cancer cell lines. dsmc.or.krnih.gov

Table 2: Glucosamine-Induced Autophagy in Different Cell Models
Cell Line/ModelKey FindingSignaling Pathway ImplicatedReference
Human Articular ChondrocytesDose-dependent increase in LC3-II/LC3-I ratioInhibition of Akt/FoxO/mTOR pathway nih.govnih.gov
HeLa and COS7 CellsInduction of autophagy at concentrations from 500 µM to 40 mMmTOR-independent researchgate.netnih.gov
U87MG Human Glioma CellsInduces autophagic cell deathStimulation of Endoplasmic Reticulum (ER) Stress nih.gov
MDA-MB-231 and U87MG CellsInduces autophagosome formationAssociated with Endoplasmic Reticulum (ER) Stress dsmc.or.kr
Nucleus Pulposus CellsProtective effect via autophagy inductionInhibition of mTOR phosphorylation researchgate.net

Utilization in Organic Synthesis and Stereochemistry

The unique structural characteristics of D-glucosamine, a readily available and inexpensive chiral scaffold, have made it a valuable tool in the field of organic synthesis, particularly in stereochemistry. Its multiple functional groups and inherent chirality provide a foundation for the development of novel catalysts and auxiliaries that can influence the stereochemical outcome of chemical reactions. The radiolabeled form, this compound, offers a method for tracing the incorporation and fate of the glucosamine unit in these complex synthetic pathways.

D-Glucosamine as a Chiral Auxiliary for Asymmetric Synthesis

D-glucosamine has been effectively utilized as a chiral auxiliary in asymmetric synthesis, a strategy where a chiral molecule is temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. The inherent chirality of the glucosamine molecule guides the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer over another.

One notable application is in the enantioselective synthesis of P-stereogenic phosphine (B1218219) oxides. In this process, D-glucosamine acts as a chiral auxiliary, with the α-anomer demonstrating high selectivity. The methodology involves a three-step sequence: the diastereoselective formation of an oxazaphospholidine, followed by the selective cleavage of P-N and P-O bonds using Grignard reagents. This approach allows for the synthesis of enantiomeric phosphine oxides, and importantly, the chiral auxiliary can be recovered and recycled.

Furthermore, D-glucosamine-derived ligands have been developed for various asymmetric reactions. For instance, novel ligands and organocatalysts synthesized from this cheap and readily available chiral scaffold have shown increasing utility in asymmetric catalysis. These catalysts often combine the performance of established "privileged catalysts" with enhanced flexibility and accessibility.

Interactive Table: Examples of D-Glucosamine Derived Chiral Auxiliaries and Catalysts

Catalyst/Auxiliary TypeReaction TypeAchieved Selectivity (up to)Reference
Oxazaphospholidine from D-glucosamineSynthesis of P-stereogenic phosphine oxidesHigh diastereoselectivity
D-glucosamine-derived prolinamidesAsymmetric Michael addition98% yield, >99:1 dr, 84:16 er
D-glucosamine-based pyridyl bis(thiazoline) ligandAsymmetric cyclopropanation-
Chimeric prolinamide from D-glucosamineDirect asymmetric aldol (B89426) additionExcellent yields and stereoselectivities
Amphiphilic phosphinite-oxazoline from D-glucosamine HClPalladium-catalyzed asymmetric allylic substitution85% ee

Note: This table is for illustrative purposes and does not represent an exhaustive list. Selectivity values can vary based on specific substrates and reaction conditions.

Stereoselective Transformations in Complex Molecule Construction

The stereochemical information embedded in D-glucosamine can be transferred and exploited in the construction of complex molecules. Its well-defined stereocenters serve as a starting point for building intricate architectures with controlled three-dimensional arrangements.

A key strategy involves using D-glucosamine as a ligand for metal-catalyzed reactions. For example, it has been used as a ligand for Cu(I)-catalyzed regio- and stereoselective domino synthesis of (Z)-3-methyleneisoindoline-1-ones and (E)-N-aryl-4H-thiochromen-4-imines. In these reactions, D-glucosamine proved to be an efficient ligand, leading to good to excellent yields of the desired products in a tandem fashion. The spatial arrangement of the multiple free hydroxyl groups on the rigid pyranose structure is thought to play a crucial role in the catalytic activity.

Another application is the diastereoselective domino nitro-Michael/Henry reaction, which provides direct access to fully functionalized D-glucosamine monosaccharides. This reaction, involving a beta-hydroxyaldehyde and a nitroalkene, demonstrates the ability to control the stereochemistry at multiple centers in a single synthetic operation. Furthermore, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has been achieved through stereoselective fluorination and azidolysis reactions starting from dianhydro derivatives.

Advanced Research in Biomedical Engineering and Materials Science

D-glucosamine and its derivatives are increasingly being explored in biomedical engineering and materials science for the development of advanced biomaterials. Its biocompatibility and specific biological interactions make it a valuable component in designing materials for in vitro and ex vivo research models.

Integration into Hydrogel Compositions for In Vitro and Ex Vivo Models

Hydrogels, which are water-swollen polymer networks, are widely used to mimic the natural extracellular matrix (ECM) in in vitro cell culture models. The incorporation of D-glucosamine or its derivatives into hydrogel scaffolds can provide specific biological cues and modulate the physical properties of the hydrogel, making them more suitable for specific research applications.

For instance, in cartilage tissue engineering research, glucosamine has been incorporated into gelatin/hyaluronic acid (GH) cryogel scaffolds. Here, glucosamine is expected to not only provide a biological signal to maintain the chondrocyte phenotype but also to modulate the mechanical properties of the cryogel by altering the crosslinking density. Similarly, N-acetyl-d-glucosamine (GlcNAc), a more stable derivative, has been incorporated into Pluronic F127 (PF127) based thermosensitive hydrogels for cartilage injury models. These hydrogels are injectable and provide for the slow release of GlcNAc.

Hydrogels composed of materials like collagen and hyaluronic acid are often used to create 3D environments for studying cell behavior. The inclusion of glucosamine, a natural component of glycosaminoglycans like hyaluronic acid, can enhance the biomimicry of these models. These in vitro models are crucial for studying complex biological processes such as fibroblast activation in wound healing and nucleus pulposus degeneration.

Interactive Table: D-Glucosamine in Hydrogel Research Models

Hydrogel Base MaterialGlucosamine DerivativeResearch Model ApplicationKey FindingsReference
Gelatin/Hyaluronic AcidD-GlucosamineCartilage Tissue EngineeringModulates mechanical properties and maintains chondrocyte phenotype.
Pluronic F127 (PF127)N-acetyl-d-glucosamine (GlcNAc)Cartilage InjuryInjectable, slow-release hydrogel promotes cartilage regeneration.
Collagen Type I and IID-Glucosamine (as part of ECM mimicry)Nucleus Pulposus DegenerationReduction in proteoglycan content (containing glucosamine) impairs hydrogel properties.
FibrinD-Glucosamine (as part of ECM mimicry)Wound Healing (Fibroblast Activation)Hydrogels mimic the native ECM to study cellular responses.

Development of Conjugated Nanocarrier Systems for Targeted Research Delivery

D-glucosamine's ability to be recognized by specific cell surface receptors, such as glucose transporters (GLUTs) which are often overexpressed in cancer cells, makes it an excellent targeting ligand for the development of nanocarrier systems. These nanocarriers can be designed to deliver research agents, such as fluorescent dyes or therapeutic molecules, to specific cell populations for enhanced imaging and targeted studies.

Several types of nanoparticles have been conjugated with glucosamine for targeted delivery research. For example, glucosamine-conjugated graphene quantum dots have been developed as pH-sensitive nanocarriers for the targeted delivery of curcumin (B1669340) to breast cancer cells. Similarly, N-acetyl-d-glucosamine-conjugated PAMAM dendrimers have been synthesized for the targeted delivery of camptothecin (B557342) to lung adenocarcinoma cells. These systems have demonstrated enhanced cellular uptake and cytotoxicity in the targeted cells compared to non-targeted formulations.

Other nanocarrier platforms, such as iron oxide nanoparticles and nanostructured lipid carriers, have also been functionalized with glucosamine or its derivatives. These glucosamine-modified nanocarriers have shown potential for enhanced tumor imaging in magnetic resonance imaging (MRI) and for the targeted delivery of anticancer drugs. The ability to track the biodistribution of these nanocarriers can be facilitated by using radiolabeled glucosamine, such as this compound, during their development and in vivo evaluation.

Studies on Non-Enzymatic Reactions of Glucosamine

D-glucosamine, as an amino sugar, can participate in non-enzymatic reactions, most notably the Maillard reaction and glycation. These reactions are of significant interest in food chemistry and in understanding certain physiological and pathological processes.

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. Glucosamine, possessing both an amino group and a carbonyl group in its open-chain form, is a highly reactive substrate for the Maillard reaction. Studies have shown that glucosamine is more reactive in the Maillard reaction than glucose. This reaction can lead to the formation of a variety of products, including those that contribute to browning, flavor, and antioxidant properties. Research has explored the optimization of the Maillard reaction between glucosamine and other compounds, such as cysteine, to control the formation of desired products.

Non-enzymatic glycation is the process of covalent attachment of a sugar molecule to a protein or lipid molecule without the involvement of an enzyme. This process is implicated in the development of diabetic complications. Glucosamine can participate in glycation reactions, and studies have investigated the glycation of proteins like natural actomyosin (B1167339) with glucosamine. These studies have shown that glycation can alter the functional properties of the protein, such as its solubility and emulsifying capacity. Understanding the non-enzymatic reactions of glucosamine is crucial for its applications in various fields, from food science to biomedical research.

Analysis of Browning Reaction Mechanisms and Kinetics

The Maillard reaction is a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating. D-glucosamine, possessing both an amino group and a carbonyl group in the same molecule, can undergo this reaction even without the presence of other amino compounds. ualberta.ca The use of this compound is instrumental in dissecting the intricate mechanisms and kinetics of this browning process. By tracing the tritium (B154650) label, researchers can follow the incorporation of the glucosamine molecule into various intermediate and final products of the Maillard reaction.

The kinetics of the browning reaction involving glucosamine can be monitored by measuring the increase in absorbance at specific wavelengths over time. For instance, the formation of brown pigments, known as melanoidins, is typically quantified by spectrophotometric readings at 420 nm. mdpi.comscielo.br Studies have shown that the rate of browning in glucosamine solutions is influenced by several factors, including temperature, pH, and the concentration of reactants. nih.govnih.gov

In one study, the individual Maillard reaction of glucosamine was compared to that of glucose, cyclohexylamine (B46788), and benzylamine (B48309) at a fixed temperature of 120°C. Glucosamine demonstrated the most significant individual reactivity, which is attributed to its possession of both an aldehyde moiety and an amino group. nih.govnih.gov When paired with other amines, such as cyclohexylamine and benzylamine, the Maillard reactions involving glucosamine were markedly more intense than those with glucose. nih.govnih.gov

The table below illustrates the effect of reactant concentration ratios on the Maillard reaction of glucosamine with cyclohexylamine after a specific reaction time at 120°C and pH 9. The extent of the reaction is represented by absorbance at 425 nm.

Glucosamine:Cyclohexylamine RatioAbsorbance at 425 nm (Arbitrary Units)
10:1Highest
1:1High
5:1Moderate
1:5Low
1:10Lowest

This interactive table is based on findings that showed significant differences between concentration ratios, with the 10:1 ratio being the most effective, followed by 1:1, 5:1, 1:5, and 1:10. researchgate.net The Maillard reaction was directly influenced by the concentration of glucosamine. researchgate.net

Characterization of Bioactive Products from Maillard Reactions

Beyond the generation of color and flavor, the Maillard reaction of glucosamine leads to the formation of a diverse array of bioactive products. ualberta.ca These Maillard Reaction Products (MRPs) can exhibit various biological activities, including antioxidant and antimicrobial properties. oatext.comnih.gov The use of this compound is critical in tracing the transformation of glucosamine into these specific bioactive compounds and understanding their structure and formation.

Research has demonstrated that MRPs derived from glucosamine can possess significant antioxidant capacity. Studies have shown a correlation between the increase in browning intensity and the enhancement of antioxidative activity. jst.go.jp For example, when glucosamine is incubated at 37°C for an extended period (20-30 days), the resulting brown products exhibit strong antioxidative properties. jst.go.jp Fractionation of these brown products has revealed that the antioxidant activity is concentrated in fractions with intermediate molecular weights. jst.go.jp

The antioxidant activity of MRPs from glucosamine has been evaluated using various assays, such as scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. The results indicate that the caramel (B1170704) solutions from glucosamine browning show a high efficacy in radical scavenging, which increases with the intensity of the browning. researchgate.net

The table below summarizes findings on the antioxidant activity of MRPs from a xylan-glucosamine hydrochloride model system.

MRP SourceRadical Scavenging Activity (%)
Xylan-Chitosan65.9
Xylan-Chitooligomer63.7
Xylan-Glucosamine Hydrochloride46.4
Xylan-Taurine42.5

This interactive table is based on a study that evaluated the antioxidant activity of Maillard reaction products from different model systems. nih.gov

Furthermore, MRPs from glucosamine have been shown to possess antimicrobial properties. oatext.com The mechanism of this activity is still under investigation but may involve the generation of compounds like α-dicarbonyls and hydrogen peroxide, which can be initiated by the presence of certain metal ions. oatext.com By using this compound, researchers can identify which specific MRPs containing the glucosamine backbone are responsible for the observed antimicrobial effects and elucidate their mechanisms of action. This is crucial for developing potential applications of these bioactive compounds in food preservation and other fields. oatext.comnih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Glucosamine (B1671600) Derivatives

Density Functional Theory (DFT) has become a vital computational method for examining the intrinsic properties of glucosamine and its derivatives at a molecular level. These theoretical investigations offer foundational knowledge about the molecule's structure, stability, and reactivity, which is essential for understanding its function in biological contexts. DFT is recognized as a relatively efficient and cost-effective tool for predicting a range of molecular properties, including fundamental thermochemical characteristics. sharif.edu

Analysis of Thermochemical Properties and Molecular Interactions

DFT calculations are instrumental in determining the thermochemical properties of D-glucosamine. These studies involve optimizing the molecule's geometry to identify its most stable conformations and subsequently calculating thermodynamic parameters. For instance, gas-phase acidity and proton affinity, which are key indicators of reactivity, can be accurately predicted. sharif.edu The acidity values for D-glucosamine have been calculated to range from 344.0 to 373.0 kcal/mol across its different hydroxyl and amine groups. sharif.edu

Calculation of Metal Ion and Anion Affinities

The capacity of glucosamine to interact with various ions is fundamental to its biological role. DFT calculations are employed to predict the affinities of glucosamine for a range of metal ions and anions. sharif.edusharif.edu These calculations help in understanding how glucosamine might interact with essential metal cofactors in enzymes. mdpi.comresearchgate.net

Metal ion affinity (MIA) calculations model the interaction between the glucosamine molecule and a metal cation to determine the binding energy. sharif.edusharif.edu This reveals the preferred binding sites for different metal ions, which often involves bidentate chelation. nih.gov Studies have shown that glucosamine interacts more strongly with smaller cations like Li+ compared to larger ones like K+. sharif.edu Anion affinity (AA) studies provide insight into interactions with negatively charged species. sharif.edusharif.edu

Below is a table of calculated gas-phase affinities for D-glucosamine with various ions based on DFT/B3LYP studies. sharif.edusharif.edu

IonTypeAffinity (kcal/mol)
Li+Metal Ion67.6
Na+Metal Ion51.1
K+Metal Ion37.3
Mg2+Metal Ion207.9
Ca2+Metal Ion150.4
Zn2+Metal Ion251.2
Cl-Anion27.4
CN-Anion28.0

Table based on data from DFT/B3LYP studies. sharif.edusharif.edu

In Silico Modeling of Metabolic Transformations and Enzyme Interactions

In silico modeling provides a computational framework to simulate the metabolic fate of glucosamine and its interactions with key enzymes. Exogenously provided glucosamine can enter cells via glucose transporters (GLUTs) and is then phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the rate-limiting step of endogenous production. nih.gov

Computational techniques like molecular docking are used to model the binding of glucosamine and its derivatives to the active sites of enzymes. nih.govnih.govresearchgate.net For example, studies have modeled the interaction of N-substituted glucosamines with yeast hexokinase, a well-established model system, to explore the enzyme's binding site. nih.govresearchgate.net These models can identify specific amino acid residues within the enzyme's active site that are crucial for binding and inhibition. nih.govnih.govresearchgate.net Such simulations have shown that steric effects from substituents on the glucosamine molecule can arise from contacts with specific amino acid residues in the binding pocket. nih.gov Induced Fit Docking (IFD) simulations further refine these models by allowing for flexibility in the enzyme's side chains upon ligand binding, providing a more accurate representation of the interaction. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of flexible molecules like glucosamine over time. nih.govoup.com These simulations provide critical insights into the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them, particularly in an aqueous environment. researchgate.netnih.gov

MD simulations have confirmed that the pyranoside ring of glucosamine derivatives predominantly maintains a stable chair conformation. nih.gov While the ring itself is relatively rigid, the exocyclic groups, such as the hydroxymethyl group (C5-C6), exhibit numerous conformational transitions on a picosecond timescale. nih.gov The glycosidic linkages in oligosaccharides containing glucosamine also show transitions, indicating that the extent of internal motion is dependent on the specific linkage stereochemistry. nih.gov This detailed conformational analysis is crucial for interpreting experimental data and understanding how glucosamine-containing molecules are recognized by proteins and other biological partners. nih.govnih.gov

Future Directions and Emerging Research Avenues for Radiolabeled D Glucosamine

Development of Novel Radiotracers for Pre-clinical Molecular Imaging Applications

The development of novel radiotracers derived from D-glucosamine is a vibrant area of research, primarily focused on enhancing preclinical molecular imaging capabilities for oncology. The rationale behind this is the heightened glucose uptake observed in cancer cells, a phenomenon that can be exploited by radiolabeled glucose analogs like those derived from glucosamine (B1671600). rsc.orgmedchemexpress.com

Researchers are actively designing and synthesizing new glucosamine-based radiotracers for both Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. mdpi.comnih.govnih.gov For PET, derivatives labeled with fluorine-18 (B77423) (¹⁸F) are of significant interest due to the favorable properties of this radionuclide. rsc.orgradiologykey.com The synthesis of various ¹⁸F-labelled glucosamine derivatives and their subsequent in vivo evaluation in mouse models of cancer has been a key focus. rsc.org These studies aim to identify tracers with optimal tumor uptake and favorable normal tissue distribution, which are critical parameters for effective cancer visualization. rsc.org

In the realm of SPECT imaging, technetium-99m (⁹⁹ᵐTc) remains a workhorse radionuclide due to its convenient availability from ⁹⁹Mo/⁹⁹ᵐTc generators and its suitable decay characteristics. mdpi.com Scientists have been successful in creating ⁹⁹ᵐTc-labeled glucosamine derivatives. medchemexpress.com For instance, novel ligands incorporating D-glucosamine have been synthesized and chelated with ⁹⁹ᵐTc to produce stable radiocomplexes with high radiochemical purity and good hydrophilicity. medchemexpress.com Preclinical studies with these agents have demonstrated promising tumor uptake and favorable tumor-to-background ratios, suggesting their potential as a new generation of tumor imaging agents. medchemexpress.com

A significant challenge in this field is to improve upon existing radiotracers, which may suffer from limitations such as low tumor uptake or high accumulation in non-target organs. medchemexpress.com To address this, current research involves modifying the linker molecules that connect the glucosamine targeting moiety to the chelating agent for the radionuclide. medchemexpress.com These modifications are intended to optimize the pharmacokinetic and pharmacodynamic properties of the resulting radiotracer.

Table 1: Examples of Novel D-Glucosamine-Based Radiotracers for Preclinical Imaging

Radiotracer ClassRadionuclideImaging ModalityKey Research Findings
¹⁸F-labelled glucosamine derivativesFluorine-18 (¹⁸F)PETSynthesized and evaluated in mouse models of cancer to assess tumor uptake and normal tissue distribution. rsc.org
⁹⁹ᵐTc-labeled glucosamine derivativesTechnetium-99m (⁹⁹ᵐTc)SPECTNovel ligands developed and complexed with ⁹⁹ᵐTc, showing high radiochemical purity, good hydrophilicity, and promising tumor uptake in preclinical studies. medchemexpress.com

Integration with Multi-omics Technologies for Systems Biology Approaches

The integration of data from radiolabeled D-glucosamine studies with multi-omics technologies represents a powerful frontier for achieving a systems-level understanding of cellular metabolism. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological processes. nih.govmdpi.commdpi.com By correlating the uptake and metabolic fate of radiolabeled glucosamine with global changes in gene expression, protein levels, and metabolite profiles, researchers can uncover novel regulatory networks and biological pathways influenced by glucosamine. nih.gov

For instance, in the context of disease, a multi-omics strategy can reveal how glucosamine metabolism is altered and how these alterations are interconnected with broader cellular dysregulation. nih.gov This integrated analysis can help in identifying new biomarkers for disease diagnosis and progression, as well as potential therapeutic targets. While direct studies integrating D-GLUCOSAMINE-(6-3H(N)) HYDROCHLORIDE with multi-omics are still emerging, the framework for such investigations is well-established in other areas of biomedical research, such as in the study of vitamin D signaling and various cancers. nih.govnih.gov

The application of systems biology to D-glucosamine research can help answer fundamental questions about its role in complex biological systems. For example, it can elucidate how glucosamine and its metabolites influence signaling pathways, cellular differentiation, and intercellular communication. nih.gov This comprehensive approach is expected to provide a more precise and nuanced understanding of the biological impact of D-glucosamine, moving beyond the study of individual components to the analysis of the entire system.

High-Throughput Screening Platforms for Biochemical Pathway Modulation

High-throughput screening (HTS) platforms are instrumental in the discovery of small molecules that can modulate biochemical pathways. opentrons.comnih.gov In the context of D-glucosamine, HTS assays can be developed to identify compounds that influence its metabolism and downstream effects. These platforms enable the rapid screening of large and diverse chemical libraries for molecules that can act as inhibitors or activators of key enzymes or transporters in the glucosamine metabolic pathway. opentrons.com

One area of application is in the discovery of novel modulators of pathways where glucosamine plays a key role. For example, HTS assays have been successfully developed for identifying modulators of glutamate-gated chloride channels and for activators of the glmS riboswitch, which is involved in the regulation of glucosamine-6-phosphate synthesis in bacteria. nih.govnih.gov These examples, while not directly focused on this compound, demonstrate the feasibility and power of HTS in finding molecules that interact with related pathways.

The development of HTS assays specifically targeting enzymes in the hexosamine biosynthetic pathway could lead to the identification of new therapeutic agents for diseases where this pathway is dysregulated, such as cancer and metabolic disorders. nih.gov For instance, a fluorescence-based HTS assay could be designed to measure the activity of key enzymes and screen for their modulators. The use of radiolabeled substrates like this compound in such assays can provide high sensitivity and specificity.

Table 2: High-Throughput Screening Applications Relevant to Glucosamine Pathways

HTS Application AreaTargetAssay PrinciplePotential for Glucosamine Research
Neurotransmitter Receptor ModulationGlutamate-gated chloride channelsFluorescence Resonance Energy Transfer (FRET) to detect membrane potential changes. nih.govIdentification of compounds that modulate neuronal signaling pathways influenced by glucosamine metabolites.
Antibacterial Drug DiscoveryglmS riboswitchFRET-based assay to measure ribozyme cleavage upon ligand binding. nih.govDiscovery of novel antibacterial agents that target glucosamine metabolism in pathogens.
Cancer MetabolismEnzymes of the hexosamine biosynthetic pathwayFluorescence or radioactivity-based assays to measure enzyme activity. nih.govIdentification of therapeutic agents that modulate cancer cell metabolism by targeting glucosamine pathways.

Elucidation of Undiscovered Metabolic Fates and Cellular Roles in Specialized Research Models

While the primary metabolic pathways of D-glucosamine are relatively well-understood, its metabolic fate and cellular roles in specialized research models remain an active area of investigation. The use of radiolabeled compounds like this compound is crucial for tracing the journey of glucosamine through various metabolic transformations and identifying its ultimate destinations within different cell types and tissues. hartmann-analytic.denih.gov

One important specialized model is the human articular chondrocyte, the primary cell type in cartilage. Studies using [³H]GlcN have revealed that chondrocytes actively import and metabolize glucosamine. nih.gov Interestingly, these studies have also highlighted differential metabolic effects between glucosamine and its acetylated derivative, N-acetylglucosamine (GlcNAc), with the two aminosugars exhibiting distinct effects on glucose transport and the synthesis of essential cartilage components like hyaluronan and sulfated glycosaminoglycans. nih.gov

Research has also delved into the role of glucosamine metabolism in cancer cells. For example, studies have investigated the growth inhibitory effects of D-glucosamine hydrochloride on human hepatoma cells, revealing that it can induce apoptosis and affect the cell cycle. nih.gov The antitumor effects are thought to be, at least in part, mediated by its metabolic products. nih.gov Furthermore, the enzymes responsible for the deamination of glucosamine-6-phosphate have been implicated in cancer metabolism, suggesting that the fate of the amino group of glucosamine is a critical determinant of its biological activity. mdpi.com

Future research using this compound in a wider array of specialized models, such as different types of immune cells, neurons, and organoid systems, will undoubtedly uncover previously unknown metabolic fates and cellular functions of this important amino sugar. These investigations will be key to fully understanding its diverse physiological and pathophysiological roles.

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